N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-16(2)10-11-23-22(28)21(27)18-14-25(19-9-5-4-8-17(18)19)15-20(26)24-12-6-3-7-13-24/h4-5,8-9,14,16H,3,6-7,10-13,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTODLSAOQRNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the indole-piperidine intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the indole ring, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Acetamide Scaffolds
2.1.1. N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide (CAS 1105203-28-8)
- Structure : Replaces the piperidinyl-oxoethyl group with a pyrimido-indole system.
- Molecular Formula : C₁₇H₂₀N₄O₂ (MW 312.37) vs. target compound’s likely higher molecular weight due to the piperidine moiety.
- Properties : In stock for research use, emphasizing its relevance in preclinical studies .
2.1.2. 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Structure : Features a 4-chlorobenzyl substituent on the indole and a pyridinyl acetamide.
- Activity : Potent tubulin inhibitor, highlighting the role of indole substituents in anticancer activity. Synthesized via indole derivatization and oxo-acetyl chloride intermediates .
2.1.3. N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}thio)acetamide
- Structure : Replaces the acetamide’s oxygen with a sulfur atom and substitutes 3-methylbutyl with 4-fluorobenzyl.
- Implications : The thioether linkage may alter electronic properties and binding affinity compared to the target compound’s oxo group .
Aliphatic N-(3-methylbutyl) Acetamide Derivatives
- Examples : N-(3-methylbutyl)propanamide (C4) and N-(3-methylbutyl)acetamide (C2) from Bactrocera tryoni volatiles.
- Properties: C4 comprises ~70% of volatile blends, with fruity/pear notes. The 3-methylbutyl chain enhances volatility and olfactory properties .
Ferroptosis-Inducing Acetamides
- Example: ML162 (2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide).
- Activity : Class II ferroptosis inducer targeting GPX4. Structural divergence (thiophenyl vs. indole-piperidine) underscores acetamides’ versatility in modulating cell death pathways .
Physical Properties
- Melting Points : Indole-acetamides in exhibit melting points of 159–187°C, suggesting the target compound may fall within this range.
- Solubility : The 3-methylbutyl chain may enhance lipid solubility compared to polar analogues like D-24851.
Key Differentiators
Biological Activity
N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C₁₈H₃₁N₃O₃
Molecular Weight: 325.46 g/mol
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It is hypothesized that the compound interacts with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial and antifungal activities. For example, compounds with structural similarities have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often lower than traditional antibiotics like ampicillin .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004–0.03 | En. cloacae |
| Compound 12 | 0.011 | E. coli |
| Compound 11 | 0.008 | B. cereus |
| Compound 17 | 0.008 | S. aureus |
The most potent compounds exhibited MIC values significantly lower than those of standard antibiotics, indicating a promising therapeutic potential.
Structure–Activity Relationship (SAR)
The presence of specific functional groups in the compound's structure appears to be crucial for its biological activity. The incorporation of a 3-methylbutanoic acid substituent has been linked to enhanced potency against bacterial strains .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of N-(3-methylbutyl)-2-oxo derivatives against various bacterial strains. The results indicated that certain modifications to the indole ring structure significantly enhanced activity against resistant strains such as E. coli and S. aureus.
In Vivo Studies
In vivo studies on animal models have shown promising results regarding the safety and efficacy profile of related compounds, suggesting that N-(3-methylbutyl)-2-oxo derivatives could be developed into viable therapeutic agents for treating infections caused by resistant bacteria.
Q & A
Basic: What are the key synthetic methodologies for preparing N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Indole core functionalization : Alkylation of the indole nitrogen using 2-oxo-2-(piperidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidine-oxoethyl side chain .
- Acetamide coupling : Reaction of the activated indole intermediate with N-(3-methylbutyl)-2-oxoacetamide via nucleophilic acyl substitution, optimized using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., indole C3-acetamide, piperidine N-alkylation) and assess stereochemical integrity .
- High-Resolution Mass Spectrometry (HRMS) : ESI/APCI(+) modes to confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and isotopic patterns .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity and detect impurities (<0.5% threshold) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay variability : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate antimicrobial or anticancer claims. For example, compare MIC values against S. aureus in broth microdilution versus agar diffusion .
- Solubility artifacts : Pre-dissolve the compound in DMSO with ≤0.1% final concentration to avoid solvent interference in cell-based studies .
- Metabolic stability : Conduct liver microsome assays (human/rodent) to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
Advanced: What strategies optimize reaction yields during the synthesis of the indole-piperidine intermediate?
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield from 65% to 85% while minimizing side products like N-alkylation byproducts .
- Protecting group strategies : Temporarily protect the indole NH with a Boc group during piperidine-ethylation to prevent competing reactions .
- Solvent optimization : Replace DMF with acetonitrile for alkylation steps to reduce resinification and simplify purification .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with:
- Varied alkyl chain lengths (e.g., N-pentyl vs. N-3-methylbutyl) to assess hydrophobic interactions.
- Piperidine replacements (e.g., morpholine, pyrrolidine) to probe steric and electronic effects .
- Biological testing : Screen analogs against a panel of kinases (e.g., CDK2, EGFR) using fluorescence polarization assays to identify target selectivity .
Basic: What methods ensure accurate quantification of this compound in pharmacokinetic studies?
- LC-MS/MS : Use deuterated internal standards (e.g., D₅-labeled analog) for plasma samples. Gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation from metabolites .
- Validation parameters : Assess linearity (1–1000 ng/mL), inter-day precision (<15% RSD), and recovery (>80%) per FDA guidelines .
Advanced: How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of proposed targets (e.g., COX-2, PDB ID 5KIR). Parameterize the compound’s force field with GAFF2 and assign charges via AM1-BCC .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the indole-piperidine moiety in the active site, analyzing RMSD and hydrogen bond occupancy .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties?
- Low aqueous solubility : Address via nanoemulsions (e.g., Tween 80/lecithin) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance bioavailability .
- pH sensitivity : Conduct stability studies (25°C/60% RH) across pH 1.2–7.4 buffers to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
Advanced: How can researchers elucidate the mechanism of action when initial target screens are inconclusive?
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cells to identify synthetic lethal partners, revealing pathways affected by the compound .
Advanced: What scale-up challenges are anticipated during transition from lab-scale to pilot plant synthesis?
- Exotherm management : Implement jacketed reactors with controlled cooling during exothermic steps (e.g., alkylation) to prevent runaway reactions .
- Waste minimization : Switch from column chromatography to crystallization (e.g., using ethyl acetate/heptane) for intermediate purification, reducing solvent use by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
